Violanthrone

Organic Semiconductor Photoconductivity Band Gap

Violanthrone (CAS 57455-86-4, also cited as 116-71-2) is the unfunctionalized parent of a critical class of organic semiconductors. While historically a vat dye (C.I. Vat Blue 20), current procurement is driven by its role in high-performance OFETs and OPVs. Researchers report a 60-fold improvement in hole mobility (up to 1.0 × 10⁻² cm² V⁻¹ s⁻¹) using dicyanomethylene-functionalized derivatives with linear alkyl chains, and optimal PCE of 0.54% in OPVs using shorter alkyloxy side chains (e.g., hexyloxy) to enhance π-π stacking. Select this parent compound for in-house derivatization to outperform isoviolanthrone-based or branched-chain variants.

Molecular Formula C34H16O2
Molecular Weight 456.5 g/mol
CAS No. 57455-86-4
Cat. No. B7798473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViolanthrone
CAS57455-86-4
Molecular FormulaC34H16O2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
InChIInChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
InChIKeyYKSGNOMLAIJTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Violanthrone (CAS 57455-86-4): A Polycyclic Aromatic Vat Dye and Organic Semiconductor for Advanced Functional Material Applications


Violanthrone (CAS 57455-86-4), also known as dibenzanthrone, is a large polycyclic aromatic hydrocarbon and a prominent member of the anthraquinone vat dye family [1]. It is characterized by a highly planar, nine-ring aromatic diketone structure with C2v symmetry, confirmed by X-ray crystallography [2]. This compound is primarily recognized for its deep blue color, exceptional lightfastness, and chemical stability, which have historically anchored its use in the textile industry . However, recent research has expanded its relevance significantly into the field of organic electronics, where its semiconducting properties and ability to form π-π stacking aggregates are exploited for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [3].

Violanthrone (CAS 57455-86-4) Functional Differentiation: Why Analogues and Derivatives Cannot Be Interchanged


While violanthrone belongs to a well-known class of vat dyes and polycyclic aromatic ketones, its performance in advanced functional applications is exquisitely sensitive to its exact molecular structure. Simple substitution for a close analogue, such as its structural isomer isoviolanthrone, or even a different violanthrone derivative, is not a neutral act. As detailed in the evidence below, subtle changes in molecular geometry (planar vs. centrosymmetric), the presence of specific functional groups, and the nature of solubilizing side chains directly dictate critical performance parameters, including semiconductor energy gaps, charge carrier mobility, electrogenerated chemiluminescence (ECL) intensity, and photovoltaic power conversion efficiency (PCE). Therefore, selection of a specific violanthrone-based material must be guided by quantitative performance data in the target application context, as the following comparative evidence demonstrates [1].

Violanthrone (CAS 57455-86-4) Performance Benchmarks: Quantitative Differentiation from Key Comparators


Semiconductor Energy Gap: Violanthrone vs. Isoviolanthrone and Pyranthrone

A foundational study on the photoconductivity of these compounds established that violanthrone possesses the narrowest energy gap among its close structural relatives, isoviolanthrone and pyranthrone. This lower energy gap is a key indicator of its enhanced semiconducting character and potential for more efficient charge carrier generation [1].

Organic Semiconductor Photoconductivity Band Gap

Electrogenerated Chemiluminescence (ECL) Efficiency: Violanthrone vs. Rubrene and Ruthenium(II) Complex

The ECL intensity of violanthrone was benchmarked against two standard bright emitters, rubrene and tris(2,2'-bipyridine)ruthenium(II) ion. At a high potential sweep rate (80 V/s), violanthrone's ECL output reached 56% that of rubrene, establishing it as a highly competitive luminophore [1]. Under different conditions (1 V/s sweep rate in DMSO), its intensity was measured as 2% of the ruthenium complex [2].

Electrochemiluminescence Analytical Chemistry Luminescence

Fluorescence Quantum Yield Enhancement: Unsubstituted Violanthrone vs. 16,17-Disubstituted Derivative

Direct comparison of unsubstituted violanthrone (V1) with its 16,17-disubstituted derivative (V3) reveals a profound 20-fold increase in fluorescence quantum yield (Φf). This demonstrates that strategic derivatization of the violanthrone core can be used to dramatically tailor its photophysical properties for applications like fluorescent probes [1].

Photophysics Fluorescence Chemical Modification

Hole Mobility Improvement via Dicyanomethylene Functionalization: A 60-Fold Enhancement

The introduction of electron-deficient dicyanomethylene groups onto the violanthrone core is a powerful strategy for tuning its charge transport properties. A direct comparison between a functionalized derivative (3b) and its non-functionalized precursor (2b) demonstrated a 60-fold increase in hole mobility when fabricated into an OFET device [1].

Organic Field-Effect Transistor Charge Transport Semiconductor

Photovoltaic Power Conversion Efficiency (PCE) in OPVs: Impact of Alkyloxy Side Chain Length

Among a series of 16,17-bis(alkyloxy) violanthrone derivatives, the compound bearing the shortest linear side chain (hexyloxy, compound 5) demonstrated the highest PCE of 0.54% when blended with PCBM as an electron acceptor in an organic solar cell [1]. This highlights the critical role of substituent engineering in maximizing device performance.

Organic Photovoltaics Power Conversion Efficiency Structure-Property Relationship

Optical Limiting Capability: Violanthrone vs. Indanthrone-Based Dyes

A comparative study of optical limiting behavior demonstrated that violanthrone, along with indanthrone and dichloroindanthrone, exhibits reverse saturable absorption (RSA) and optical limiting for nanosecond laser pulses at both 532 nm and 1.06 µm [1]. This establishes violanthrone as a member of a select class of vat dyes with potential for protecting optical sensors and eyes from damaging laser radiation.

Nonlinear Optics Optical Limiting Laser Protection

Violanthrone (CAS 57455-86-4) Application Scenarios: Translating Quantitative Evidence to Research and Industrial Use


Organic Field-Effect Transistor (OFET) Active Layer: Exploiting Enhanced Hole Mobility

For researchers fabricating p-type OFETs, the evidence directs selection toward dicyanomethylene-functionalized violanthrone derivatives, particularly those with linear alkyl side chains. The demonstrated 60-fold improvement in hole mobility, achieving up to 1.0 × 10⁻² cm² V⁻¹ s⁻¹, provides a clear rationale for choosing this specific derivative class over the unfunctionalized parent compound or derivatives with branched side chains, which exhibit substantially lower mobility [1].

Organic Photovoltaics (OPV) Electron Donor Material: Optimizing for Short Side Chains

In the design of bulk heterojunction OPVs, the evidence points to using violanthrone derivatives with shorter linear alkyloxy side chains (e.g., hexyloxy) as electron donors. The data shows that this structural feature correlates with stronger intermolecular π-π stacking and the best PCE of 0.54% when paired with a PCBM acceptor. This guidance helps materials scientists avoid lower-performing derivatives and focus on the most promising molecular architectures for initial device screening [2].

Electrogenerated Chemiluminescence (ECL) Luminophore in Analytical Sensors: A High-Intensity Alternative

For analytical chemists developing ECL-based detection systems, violanthrone presents a viable alternative to standard luminophores like rubrene and ruthenium complexes. The data that its ECL intensity reaches 56% of rubrene's output at high sweep rates [3] positions violanthrone as a bright, organic emitter with potentially different excitation/emission wavelengths and stability profiles, offering a new tool for multiplexed assays or systems where ruthenium's specific redox chemistry is undesirable.

Fluorescent Probe Development: Activating Fluorescence via Disubstitution

The 20-fold fluorescence quantum yield enhancement observed for the 16,17-disubstituted derivative V3 (Φf = 0.2) compared to the nearly non-fluorescent parent V1 (Φf = 0.01) is a key insight for probe design. Researchers requiring a fluorescent violanthrone-based reporter must specify the disubstituted form, as the unmodified compound is practically useless for fluorescence applications. This data directly informs chemical procurement and synthetic planning for imaging, sensing, or tagging applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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